![molecular formula C15H17N3O2S B6329937 5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% CAS No. 1314986-65-6](/img/structure/B6329937.png)
5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, or 5-PSP, is a heterocyclic compound that has a wide range of applications in the scientific field. It is a versatile compound that can be used in a variety of scientific research applications and is widely used in laboratory experiments. This article will discuss the synthesis method of 5-PSP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
5-PSP has a wide range of applications in the scientific field. It is used in a variety of laboratory experiments, such as in the synthesis of new compounds and the synthesis of biologically active compounds. It is also used in the study of enzyme kinetics and in the study of enzyme inhibition. 5-PSP has been used in the development of pharmaceuticals and in the study of drug metabolism.
Wirkmechanismus
The mechanism of action of 5-PSP is not yet fully understood. However, it is believed that 5-PSP interacts with enzymes and other proteins in the body to produce biochemical and physiological effects. It is believed that 5-PSP can act as an inhibitor of enzymes, as well as a substrate for enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-PSP have not been fully studied. However, it has been shown to have an inhibitory effect on enzymes, as well as a stimulatory effect on the production of certain hormones and neurotransmitters. 5-PSP has also been shown to have an anti-inflammatory effect and to have an effect on the regulation of glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-PSP in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also a versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. It is not soluble in all solvents, and it has a relatively low solubility in water. Additionally, its mechanism of action is not yet fully understood, so its use in certain experiments may be limited.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-PSP in scientific research. It could be used to study the mechanism of action of other compounds, as well as the development of new compounds. It could also be used to study the effects of enzymes on the regulation of glucose metabolism and other biochemical and physiological processes. Additionally, 5-PSP could be used to study the effects of drugs on the body, as well as the development of new drugs. Finally, 5-PSP could be used to study the effects of environmental toxins on the body, as well as the development of new methods of detoxification.
Synthesemethoden
5-PSP can be synthesized via an amide coupling reaction between 4-(pyrrolidin-1-sulfonyl)benzaldehyde and pyridine-2-amine. This reaction requires the use of a coupling reagent such as N-methylmorpholine-N-oxide (NMM-NO) in the presence of a base such as sodium carbonate or potassium carbonate. This reaction occurs in aqueous media at a temperature of 90-95°C. The resulting product is a white, crystalline powder that is soluble in water and organic solvents.
Eigenschaften
IUPAC Name |
5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c16-15-8-5-13(11-17-15)12-3-6-14(7-4-12)21(19,20)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYBWPQGGYIPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

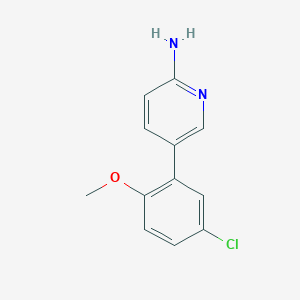
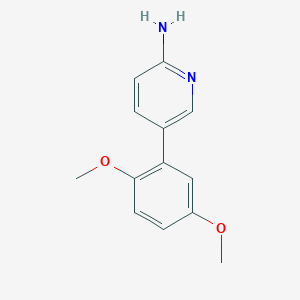


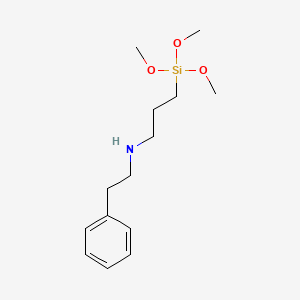

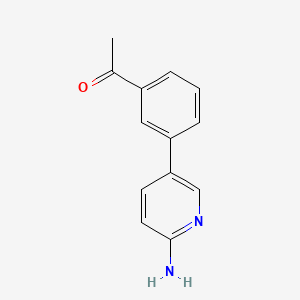
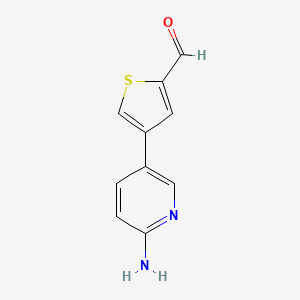




![5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329933.png)
